molecular formula C16H15N3O3S B11404113 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404113
M. Wt: 329.4 g/mol
InChI Key: KEBGRTSWWFYQSN-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene-2-carboxamide core linked to a 1,3,4-thiadiazole moiety substituted with a 2-methylpropyl group at position 3. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, while the 1,3,4-thiadiazole scaffold is associated with enzyme inhibition and antimicrobial effects.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-9(2)7-14-18-19-16(23-14)17-15(21)13-8-11(20)10-5-3-4-6-12(10)22-13/h3-6,8-9H,7H2,1-2H3,(H,17,19,21)

InChI Key

KEBGRTSWWFYQSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Chromene Carboxylic Acid Synthesis

The chromene backbone is typically synthesized via Kostanecki-Robinson cyclization , followed by hydrolysis to generate the carboxylic acid intermediate. For example, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid with >90% efficiency. Adapting this method, the unsubstituted chromene-2-carboxylic acid is prepared by refluxing ethyl 4-oxo-4H-chromene-2-carboxylate in aqueous HCl, followed by neutralization to isolate the acid.

Table 1: Synthesis of Chromene-2-Carboxylic Acid

StepReagents/ConditionsYieldCharacterization
1Ethyl chromene ester + HCl (reflux, 4 h)70–80%1H^1H-NMR (δ 8.09–6.99 ppm, aromatic protons)
2NaOH/EtOH, room temperature, 2 h80–90%13C^{13}C-NMR (δ 161.89 ppm, COOH)

Thiadiazole Amine Preparation

The 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine moiety is synthesized via cyclization of thiosemicarbazides . For instance, N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide reacts with sulfuric acid to form 1,3,4-thiadiazole-2-amine derivatives. Introducing the 2-methylpropyl group requires alkylation of the thiadiazole ring using 2-methylpropyl bromide under basic conditions.

Table 2: Synthesis of 5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-Amine

StepReagents/ConditionsYieldCharacterization
1Thiosemicarbazide + H2_2SO4_4, 1.5 h50%IR (ν 3350 cm1^{-1}, N–H stretch)
22-Methylpropyl bromide, K2_2CO3_3, DMF, 60°C65%1H^1H-NMR (δ 1.02 ppm, isopropyl CH3_3)

Amide Coupling Reaction

The final step involves coupling the chromene carboxylic acid with the thiadiazole amine using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the activating agent. In acetonitrile with triethylamine, the reaction proceeds at room temperature for 24 hours, yielding the target compound.

Table 3: Amide Bond Formation

Reagents/ConditionsYieldPurity (HPLC)
Chromene acid + TBTU + Et3_3N, CH3_3CN, 24 h60–75%>95%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Acetonitrile outperforms DMF and THF in coupling reactions due to its polar aprotic nature, enhancing reagent solubility.

  • Elevated temperatures (>40°C) lead to side products like chromene dimerization, whereas room temperature preserves regioselectivity.

Catalytic Efficiency

  • TBTU achieves higher yields (75%) compared to HATU or EDCI (50–60%) by minimizing racemization.

  • Stoichiometric triethylamine (1.2 equiv) neutralizes HCl byproducts, preventing acid-catalyzed degradation.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (eluent: CH2_2Cl2_2/MeOH 90:10) removes unreacted amine and coupling byproducts.

  • Recrystallization from ethanol/dioxane (3:1) enhances crystal purity.

Spectroscopic Analysis

  • 1H^1H-NMR : The amide proton resonates at δ 10.66 ppm (DMSO-d6_6), while the chromene carbonyl appears at δ 177.2 ppm in 13C^{13}C-NMR.

  • HRMS : Molecular ion peak at m/z 329.4 [M+H]+^+ confirms the molecular formula C16_{16}H15_{15}N3_3O3_3S.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

  • Batch Reactors : Scaling the hydrolysis step to 1 kg batches maintains >85% yield with reflux times ≤6 h.

  • Cost Efficiency : TBTU’s high cost ($120/g) limits large-scale use; alternatives like Propylphosphonic anhydride (T3P) are under investigation.

Environmental Considerations

  • Solvent Recovery : Distillation reclaims >90% of acetonitrile, reducing waste.

  • Green Chemistry : Microwave-assisted coupling reduces reaction times from 24 h to 2 h, though yields drop to 50%.

Scientific Research Applications

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The evidence highlights several 1,3,4-thiadiazole-based compounds with varying substituents, enabling a comparative analysis of physicochemical properties and substituent effects:

Compound Name & Structure Molecular Formula Molecular Weight Substituents on Thiadiazole Key Properties (Yield, Melting Point) Reference
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (Target) C₁₉H₁₉N₃O₃S 381.44 g/mol 2-methylpropyl Not reported in evidence N/A
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide C₁₄H₁₁N₅O₂S 313.34 g/mol Cyclopropyl CAS: 763099-55-4; No yield/m.p. data
N-(5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl)-2-(methylamino)acetamide dihydrochloride C₉H₁₈Cl₂N₄OS 309.24 g/mol 2-methylpropyl Salt form; No yield/m.p. data
3-(3-acetyl-1H-indol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide C₁₉H₂₂N₄O₂S 370.47 g/mol 2-methylpropyl Available: 7 mg; No m.p. data
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) C₂₂H₂₄ClN₃O₂S₂ 492.07 g/mol 4-Chlorobenzylthio Yield: 74%; m.p. 132–134°C

Key Observations :

  • Substituent Impact : The 2-methylpropyl group in the target compound and its analogues (e.g., ) may enhance lipophilicity compared to smaller substituents like cyclopropyl or polar groups (e.g., benzylthio in ).
  • Chromene vs.
  • Salt Forms : The dihydrochloride salt in suggests improved aqueous solubility, a common strategy for bioavailability enhancement.
Functional Group Comparisons
  • Thioether vs. Alkyl Substituents : Compounds with thioether substituents (e.g., 4-chlorobenzylthio in ) exhibit higher melting points (132–170°C) compared to alkyl-substituted analogues, likely due to increased intermolecular interactions.
  • Aromatic vs. Aliphatic Cores: The chromene ring in the target compound introduces a planar aromatic system, contrasting with the non-aromatic propanamide chain in or the fused phthalazine in , which may influence π-π stacking and target binding.

Research Findings and Implications

Computational Insights

Similarly, crystallographic tools like SHELX may aid in resolving its 3D structure if synthesized.

Biological Activity

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a thiadiazole moiety and a chromene structure, contributing to its diverse biological activities. The molecular formula is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S with a molecular weight of 369.4 g/mol. The IUPAC name is 1-(4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxopyridazine-3-carboxamide.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and have shown promising results in inhibiting growth .

2. Anticancer Properties
Thiadiazole derivatives are recognized for their anticancer potential. In vitro studies have indicated that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit angiogenesis .

3. Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties by modulating the activity of inflammatory mediators. This can be particularly beneficial in the treatment of chronic inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could act on various receptors that mediate cellular responses to growth factors or inflammatory signals.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of a series of thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Case Study 2: Anticancer Activity

In another investigation, the compound was evaluated for its anticancer properties against human breast cancer cell lines (MCF-7). The study found that it significantly reduced cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Thiadiazole AAntimicrobial25
Thiadiazole BAnticancer15
Thiadiazole CAnti-inflammatory30

Q & A

Basic: What are the key steps in synthesizing N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Chromone core formation : The 4-oxo-4H-chromene-2-carboxamide scaffold is synthesized via cyclization of substituted phenolic precursors under acidic or basic conditions.
  • Thiadiazole coupling : The 1,3,4-thiadiazole moiety (with a 2-methylpropyl substituent) is introduced using carbodiimide coupling agents (e.g., EDC or DCC) in aprotic solvents like DMF or dichloromethane.
  • Amide bond formation : The final step involves coupling the chromone-carboxamide with the thiadiazole amine group under reflux conditions (60–80°C) for 6–12 hours.
    Key reagents: Cyclopropylamine derivatives, coupling agents (EDC/DCC), and solvents like acetonitrile or DMF. Reaction progress is monitored via TLC or HPLC .

Basic: How is the compound characterized to confirm its structural integrity?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of chromone carbonyl (δ ~170 ppm), thiadiazole protons (δ 7.5–8.5 ppm), and isobutyl group signals (δ 0.9–1.2 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 387.1 for C17_{17}H17_{17}N3_3O3_3S).
  • X-ray crystallography : For polymorphic analysis, single-crystal X-ray diffraction resolves bond angles and packing arrangements, critical for bioavailability studies .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise due to:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or microbial strains. Standardize protocols using CLSI guidelines for antimicrobial testing.
  • Structural polymorphism : Use DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffiffraction) to identify crystalline forms affecting solubility and activity.
  • Dosage optimization : Conduct dose-response curves (IC50_{50}/EC50_{50}) to reconcile discrepancies. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Advanced: What strategies improve low yields in the final coupling step of the synthesis?

Low yields (~30–40%) in amide bond formation may result from:

  • Steric hindrance : Replace bulky coupling agents (e.g., DCC) with HOBt/DMAP systems to enhance reactivity.
  • Solvent optimization : Switch from DMF to THF or DCM to reduce side reactions.
  • Temperature control : Perform the reaction under microwave-assisted conditions (100°C, 30 min) for higher efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Basic: What functional groups dictate the compound’s reactivity?

Key reactive groups include:

  • Chromone carbonyl : Susceptible to nucleophilic attack (e.g., by amines or hydrazines).
  • Thiadiazole ring : Participates in electrophilic substitution (e.g., bromination at the 5-position).
  • Carboxamide : Undergoes hydrolysis under strong acidic/basic conditions.
    Note: The 2-methylpropyl group on the thiadiazole stabilizes the ring via steric effects but limits solubility in aqueous media .

Advanced: How can computational methods guide SAR (Structure-Activity Relationship) studies?

  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2). The chromone carbonyl often forms hydrogen bonds with catalytic residues.
  • QSAR modeling : Apply Gaussian or MOE to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial IC50_{50} values.
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., water/octanol) over 100 ns trajectories to predict bioavailability .

Advanced: What experimental designs address poor aqueous solubility for in vivo studies?

  • Prodrug synthesis : Introduce phosphate or glycoside groups at the chromone 7-position to enhance hydrophilicity.
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) using solvent evaporation.
  • Co-crystallization : Co-crystallize with succinic acid or lysine to improve dissolution rates. Characterize via PXRD and dissolution testing (USP apparatus II) .

Basic: What spectroscopic techniques identify degradation products?

  • HPLC-DAD/MS : Monitor degradation under accelerated conditions (40°C/75% RH). Major degradants (e.g., hydrolyzed carboxamide) elute at distinct retention times.
  • FTIR : Detect loss of carbonyl peaks (1680–1700 cm1^{-1}) due to hydrolysis.
  • NMR stability studies : Track emerging peaks (e.g., free amine from carboxamide cleavage) in DMSO-d6_6 over 72 hours .

Advanced: How can researchers validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated cells (45–65°C), then quantify compound-bound target via Western blot.
  • SPR (Surface Plasmon Resonance) : Immobilize the target protein (e.g., tubulin) on a CM5 chip and measure binding kinetics (kon_{on}/koff_{off}).
  • Fluorescent probes : Synthesize a BODIPY-labeled analog for live-cell imaging of target colocalization .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (based on structural analogs).
  • Ventilation : Use a fume hood for weighing and reactions involving volatile solvents (e.g., DMF).
  • Waste disposal : Neutralize acidic/basic waste with 10% NaOH/HCl before disposal. Collect organic waste in halogen-resistant containers .

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